molecular formula C68H138O B14176885 17-{[(2-Hexadecyloctadecyl)oxy]methyl}tritriacontane CAS No. 875894-73-8

17-{[(2-Hexadecyloctadecyl)oxy]methyl}tritriacontane

Cat. No.: B14176885
CAS No.: 875894-73-8
M. Wt: 971.8 g/mol
InChI Key: FORBSDXYRFZTNA-UHFFFAOYSA-N
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Description

17-{[(2-Hexadecyloctadecyl)oxy]methyl}tritriacontane is a complex organic compound with the molecular formula C68H138O. It is a long-chain hydrocarbon with an ether functional group, making it a unique molecule in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-{[(2-Hexadecyloctadecyl)oxy]methyl}tritriacontane typically involves the reaction of tritriacontane with 2-hexadecyloctadecanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process would likely be optimized for cost-effectiveness and efficiency, utilizing readily available raw materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

17-{[(2-Hexadecyloctadecyl)oxy]methyl}tritriacontane can undergo various types of chemical reactions, including:

    Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ether group into alcohols or alkanes using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ether group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted hydrocarbons.

Scientific Research Applications

17-{[(2-Hexadecyloctadecyl)oxy]methyl}tritriacontane has several applications in scientific research, including:

    Chemistry: Used as a model compound for studying long-chain hydrocarbons and their reactions.

    Biology: Investigated for its potential role in biological membranes and lipid interactions.

    Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of specialized lubricants and coatings.

Mechanism of Action

The mechanism of action of 17-{[(2-Hexadecyloctadecyl)oxy]methyl}tritriacontane involves its interaction with molecular targets such as enzymes and receptors. The compound’s long hydrocarbon chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. Its ether group can also participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Tritriacontane: A straight-chain hydrocarbon with the formula C33H68.

    2-Methyltritriacontane: A methyl-substituted derivative of tritriacontane with the formula C34H70.

Uniqueness

17-{[(2-Hexadecyloctadecyl)oxy]methyl}tritriacontane is unique due to its ether functional group and long hydrocarbon chain, which confer distinct physical and chemical properties compared to other similar compounds

Properties

CAS No.

875894-73-8

Molecular Formula

C68H138O

Molecular Weight

971.8 g/mol

IUPAC Name

17-(2-hexadecyloctadecoxymethyl)tritriacontane

InChI

InChI=1S/C68H138O/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-67(62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)65-69-66-68(63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h67-68H,5-66H2,1-4H3

InChI Key

FORBSDXYRFZTNA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)COCC(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC

Origin of Product

United States

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